Mature Peptide Sequence Divergence: 31% Difference from Closest Ortholog
When aligned using Clustal Omega, the mature peptide sequence of Ranatuerin-2PRc (HP2) shares only 69% identity with its closest known ortholog, Ranatuerin-2PRc from Pseudacris regilla, even though the prepro region retains 83% identity [1]. This 31% divergence in the mature domain indicates substantial functional differentiation from the ortholog, as the mature peptide is the biologically active moiety responsible for antimicrobial activity. In contrast, the prepro sequence alone would misleadingly suggest high conservation.
| Evidence Dimension | Mature peptide amino acid sequence identity (Clustal Omega alignment) |
|---|---|
| Target Compound Data | 69% identity (HP2 mature peptide vs. P. regilla Ranatuerin-2PRc) |
| Comparator Or Baseline | Ranatuerin-2PRc from Pseudacris regilla (100% identity; reference sequence) |
| Quantified Difference | 31% divergence in mature peptide sequence (Δ31 percentage points) |
| Conditions | Clustal Omega alignment of full-length AMP precursor sequences; mature peptide region as defined by conserved proteolytic cleavage site; Table 2 and Figure 1A in Helbing et al., 2019. Bullfrog (R. catesbeiana) HP2 vs. P. regilla Ranatuerin-2PRc (GenBank AFR43665.1). |
Why This Matters
A 31% mature peptide sequence difference can fundamentally alter antimicrobial target spectrum, potency, and mechanism of action, making ortholog substitution invalid for experiments requiring defined molecular identity.
- [1] Helbing CC, Hammond SA, Jackman SH, et al. Antimicrobial peptides from Rana [Lithobates] catesbeiana: Gene structure and bioinformatic identification of novel forms from tadpoles. Sci Rep. 2019;9(1):1529. Table 2 and Figure 1A. View Source
